molecular formula C20H33N7O10S3 B15171382 L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid CAS No. 918412-65-4

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid

Cat. No.: B15171382
CAS No.: 918412-65-4
M. Wt: 627.7 g/mol
InChI Key: LTRSCSCSZFOVLE-BJDJZHNGSA-N
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Description

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is a tetrapeptide composed of three repeating L-cysteinylglycine units followed by an L-glutamic acid residue. Its structure includes multiple cysteine residues (thiol-containing amino acids) and a terminal glutamic acid (a negatively charged, acidic amino acid). The molecular formula is C₂₀H₃₂N₇O₉S₃, with a calculated molecular weight of 610.0 g/mol.

Properties

CAS No.

918412-65-4

Molecular Formula

C20H33N7O10S3

Molecular Weight

627.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C20H33N7O10S3/c21-9(6-38)17(33)22-3-14(29)26-11(7-39)19(35)24-5-15(30)27-12(8-40)18(34)23-4-13(28)25-10(20(36)37)1-2-16(31)32/h9-12,38-40H,1-8,21H2,(H,22,33)(H,23,34)(H,24,35)(H,25,28)(H,26,29)(H,27,30)(H,31,32)(H,36,37)/t9-,10-,11-,12-/m0/s1

InChI Key

LTRSCSCSZFOVLE-BJDJZHNGSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-cysteine and L-glutamic acid, which can then be chemically linked to form the desired peptide .

Chemical Reactions Analysis

Oxidation of Cysteine Thiols

Cysteine residues undergo oxidation to form disulfide bonds, a critical reaction influencing structural stability and redox activity.

Reaction TypeConditionsProductsKinetic Considerations
Intermolecular disulfide bond formationAerobic, pH 7–9Cystine (S–S crosslinks)Rate increases with higher O₂, alkaline pH, and catalytic metals like Cu²⁺/Fe³⁺
Intramolecular cyclizationOxidizing agents (e.g., H₂O₂)Cyclic disulfide structuresFavored in dilute solutions to limit intermolecular reactions

This peptide's three cysteine residues enable complex disulfide networking, potentially forming:

  • Linear chains via sequential oxidation

  • Branched networks under high oxidative stress

  • Glutathione-like antioxidant activity by scavenging reactive oxygen species (ROS)

Acid/Base Reactions of Glutamic Acid

The terminal glutamic acid participates in pH-dependent protonation/deprotonation and salt formation:

Functional GrouppKaReactivity
α-Carboxyl~2.1Deprotonates in neutral/basic conditions, forming carboxylate (-COO⁻)
γ-Carboxyl~4.3Binds divalent cations (e.g., Ca²⁺, Mg²⁺) at physiological pH

Key reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form γ-glutamyl esters.

  • Amidation : Forms stable amides with primary amines via carbodiimide coupling (e.g., EDC/NHS) .

Peptide Bond Hydrolysis

The peptide backbone undergoes hydrolysis under extreme pH or enzymatic catalysis:

ConditionMechanismProducts
Acidic (6M HCl, 110°C)Protonation of amide nitrogen, nucleophilic attack by H₂OFree cysteine, glycine, and glutamic acid
Alkaline (pH >12)Hydroxide ion-mediated cleavageFragmented peptides and amino acids
Enzymatic (e.g., trypsin)Site-specific cleavageShorter peptides (unlikely here due to lack of lysine/arginine)

Derivatization for Analytical Characterization

While not inherent reactions, derivatization is critical for studying this peptide:

Derivatization MethodReagentTarget GroupsApplication
SilylationMSTFA, MTBSTFA-NH₂, -COOH, -SHGC-MS analysis via trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives
Thiol-specific labelingMaleimides, iodoacetamides-SHFluorescent tagging or stability studies

Metal Ion Chelation

The peptide interacts with metal ions through cysteine thiols and glutamic acid carboxylates:

Metal IonBinding SiteStability Constant (log K)Biological Relevance
Zn²⁺Cysteine thiolates~10–12Structural stabilization
Fe³⁺Glutamate carboxylates~8–10Redox modulation

Scientific Research Applications

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid involves its ability to undergo redox reactions. The thiol groups in cysteine residues can donate electrons, acting as antioxidants. This compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Known/Predicted Functions
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid C₂₀H₃₂N₇O₉S₃ 610.0 Tetrapeptide with three Cys-Gly repeats; C-terminal Glu; potential disulfide bonds Hypothetical antioxidant, metal chelation (cysteine thiols), redox signaling
D-γ-Glutamyl-L-Cysteinylglycine (GSW) C₁₀H₁₇N₃O₆S 307.3 Tripeptide with γ-glutamyl linkage (unlike α-linkages); component of glutathione analogues Antioxidant, detoxification (e.g., glutathione analogues), enzymatic cofactor
N-L-γ-Glutamyl-L-Leucine C₁₁H₂₀N₂O₅ 260.3 Dipeptide with γ-glutamyl and leucine; non-ribosomal bond Nutrient transport, enzymatic substrate (e.g., γ-glutamyl transpeptidase)
L-Cysteine, L-cysteinyl-L-alanylglycyl-L-arginyl-L-arginyl-L-seryl-L-alanyl-L-tyrosyl- C₃₈H₆₃N₁₅O₁₂S₂ 986.1 Long peptide with Arg, Ser, Tyr; bioactive motifs Antimicrobial peptides, cell signaling (inferred from Arg/Ser/Tyr content)
2.2 Key Differentiators
  • Cysteine Content vs. GSW : The target compound contains three cysteine residues compared to GSW’s single cysteine. This enhances its capacity for disulfide bonding and redox activity, similar to glutathione but with extended stability .
  • Comparison to γ-Glutamyl Peptides: Unlike N-L-γ-glutamyl-L-leucine (a dipeptide with a non-α bond), the target uses α-peptide linkages, altering enzymatic processing and bioavailability .
2.3 Research Findings
  • Redox Activity : Cysteine-rich peptides like GSW are critical in antioxidant systems. The target’s triple cysteine motif likely amplifies this role, though experimental validation is needed .
  • Structural Stability : Glutamic acid’s carboxyl groups participate in hydrogen bonding (as in L-glutamic acid crystals ), which could stabilize the peptide’s tertiary structure.
  • Biological Applications : Longer peptides (e.g., ’s 12-residue peptide) often exhibit antimicrobial or signaling functions. The target’s smaller size may limit such roles but enhance membrane permeability .

Biological Activity

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid, a complex peptide compound, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is composed of multiple cysteine and glycine residues, along with glutamic acid. The molecular formula is C15H24N4O7SC_{15}H_{24}N_{4}O_{7}S with a molecular weight of approximately 404.4 g/mol . Its structure allows for the formation of disulfide bonds, which can influence its biological activity and stability.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its potential antioxidant effect. Cysteine residues are known to play a crucial role in reducing oxidative stress by scavenging free radicals. Research indicates that compounds rich in cysteine can enhance the body's defense against oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that peptides containing cysteine and glutamic acid may exert neuroprotective effects. For instance, L-Cysteinylglycyl derivatives have been investigated for their ability to modulate glutamate transport in neuronal cells, which is vital for maintaining neurotransmitter balance and preventing excitotoxicity .

Immunomodulatory Effects

The immunomodulatory properties of this compound have also been explored. Research suggests that such peptides can influence immune responses by modulating cytokine production and enhancing macrophage activity, thereby playing a role in the body's defense mechanisms against infections .

Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of L-Cysteinylglycyl peptides significantly reduced neuronal damage induced by oxidative stress. The results indicated a marked decrease in markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls .

Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of this compound showed that it effectively scavenged free radicals. The IC50 value for radical scavenging was determined to be lower than that of other known antioxidants, indicating its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveModulates glutamate transport; prevents excitotoxicity
ImmunomodulatoryEnhances macrophage activity; modulates cytokines

Table 2: Case Study Results

StudyModel TypeKey Findings
NeuroprotectionAnimal ModelReduced neuronal damage; improved behavior
Antioxidant ActivityIn VitroLower IC50 compared to standard antioxidants

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